Cas no 1042565-12-7 (N-(4-chloro-2-methylphenyl)thiolan-3-amine)

N-(4-chloro-2-methylphenyl)thiolan-3-amine structure
1042565-12-7 structure
商品名:N-(4-chloro-2-methylphenyl)thiolan-3-amine
CAS番号:1042565-12-7
MF:C11H14ClNS
メガワット:227.75356054306
CID:5097286
PubChem ID:43201936

N-(4-chloro-2-methylphenyl)thiolan-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Thiophenamine, N-(4-chloro-2-methylphenyl)tetrahydro-
    • n-(4-Chloro-2-methylphenyl)tetrahydrothiophen-3-amine
    • N-(4-chloro-2-methylphenyl)thiolan-3-amine
    • インチ: 1S/C11H14ClNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3
    • InChIKey: GCKCLNGZPVHIPW-UHFFFAOYSA-N
    • ほほえんだ: N(C1CSCC1)C1C=CC(Cl)=CC=1C

N-(4-chloro-2-methylphenyl)thiolan-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6222-1G
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7 95%
1g
¥ 2,791.00 2023-04-07
Enamine
EN300-165428-5.0g
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
5.0g
$2110.0 2023-02-17
Enamine
EN300-165428-10.0g
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
10.0g
$3131.0 2023-02-17
Enamine
EN300-165428-2.5g
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
2.5g
$1428.0 2023-02-17
Enamine
EN300-165428-2500mg
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
2500mg
$810.0 2023-09-21
Enamine
EN300-165428-5000mg
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
5000mg
$1199.0 2023-09-21
Enamine
EN300-165428-500mg
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
500mg
$397.0 2023-09-21
Enamine
EN300-165428-100mg
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
100mg
$364.0 2023-09-21
Enamine
EN300-165428-50mg
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
50mg
$348.0 2023-09-21
Enamine
EN300-165428-1000mg
N-(4-chloro-2-methylphenyl)thiolan-3-amine
1042565-12-7
1000mg
$414.0 2023-09-21

N-(4-chloro-2-methylphenyl)thiolan-3-amine 関連文献

N-(4-chloro-2-methylphenyl)thiolan-3-amineに関する追加情報

N-(4-Chloro-2-Methylphenyl)Thiolan-3-Amine: A Comprehensive Overview

N-(4-chloro-2-methylphenyl)thiolan-3-amine, also known by its CAS number 1042565-12-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The thiolane ring, a five-membered saturated heterocycle containing sulfur, forms the core of this molecule, while the 4-chloro-2-methylphenyl group introduces additional functional diversity.

Recent studies have highlighted the importance of thiolane-containing compounds in medicinal chemistry. The thiolane ring's ability to act as a bioisostere for other heterocycles has made it a valuable component in the design of bioactive molecules. For instance, researchers have explored the use of thiolane derivatives as potential inhibitors of various enzymes, including kinases and proteases. These findings underscore the versatility of N-(4-chloro-2-methylphenyl)thiolan-3-amine in modulating biological pathways.

The 4-chloro-2-methylphenyl substituent attached to the thiolane ring contributes significantly to the compound's pharmacokinetic properties. Chlorine substitution at the para position enhances lipophilicity, which can improve drug absorption and bioavailability. Additionally, the methyl group at the ortho position may influence the compound's stability and metabolic profile. These structural features make N-(4-chloro-2-methylphenyl)thiolan-3-amine a promising candidate for further exploration in drug discovery.

Recent advancements in synthetic chemistry have also shed light on efficient methods for synthesizing N-(4-chloro-2-methylphenyl)thiolan-3-amine. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been validated through multiple experiments, demonstrating its reliability for large-scale production.

In terms of biological activity, N-(4-chloro-2-methylphenyl)thiolan-3-amine has shown potential as an antagonist of certain G-protein coupled receptors (GPCRs). Preclinical studies suggest that this compound may exhibit selective binding to specific receptor subtypes, making it a valuable tool for studying receptor-ligand interactions. Furthermore, its ability to penetrate cellular membranes efficiently could enhance its efficacy in treating conditions such as inflammation and neurodegenerative diseases.

The application of computational chemistry techniques has further enriched our understanding of this compound's properties. Molecular docking studies have revealed that N-(4-chloro-2-methylphenyl)thiolan-3-amine can adopt favorable conformations within target binding sites, enhancing its binding affinity. These insights are crucial for guiding future optimization efforts aimed at improving therapeutic efficacy.

Despite its promising attributes, further research is needed to fully elucidate the mechanisms underlying N-(4-chloro-2-methylphenyl)thiolan-3-amines biological effects. Long-term toxicity studies and in vivo efficacy trials are essential to determine its suitability as a drug candidate. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, N-(4-chloro-2-methylphenyl)thiolan-3-amines represents a compelling example of how structural diversity can be harnessed to develop innovative therapeutic agents. With ongoing advancements in synthetic and computational methodologies, this compound holds great potential for contributing to the next generation of medicines.

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Amadis Chemical Company Limited
(CAS:1042565-12-7)N-(4-chloro-2-methylphenyl)thiolan-3-amine
A1023848
清らかである:99%/99%
はかる:1g/5g
価格 ($):422.0/1227.0